

# The Sunscreen Agent Cinoxate: A Historical and Technical Review

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## Compound of Interest

Compound Name: **Cinoxate**

Cat. No.: **B8781468**

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## Abstract

**Cinoxate**, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound once utilized as a sunscreen agent for its ability to absorb ultraviolet B (UVB) radiation. First approved by the U.S. Food and Drug Administration (FDA) in 1961, it represents one of the earlier chemical filters incorporated into sunscreen formulations.<sup>[1]</sup> However, due to its relatively weak efficacy and a lack of comprehensive modern safety data, **Cinoxate** has become largely obsolete in the contemporary sunscreen market, superseded by more effective and well-characterized agents.<sup>[2]</sup> This technical guide provides a comprehensive historical and technical overview of **Cinoxate**, detailing its physical and chemical properties, synthesis, efficacy, photochemical behavior, and toxicological profile based on available historical research.

## Introduction: A Historical Perspective

**Cinoxate** emerged in an era when the understanding of sun protection was in its nascent stages. Its approval in 1961 predates the more rigorous regulatory standards and advanced formulation technologies of today.<sup>[1]</sup> As a member of the cinnamate class of compounds, it functions by absorbing UVB rays, the primary cause of sunburn.<sup>[3]</sup> Cinnamates, in general, were popular UVB filters in the mid-20th century.<sup>[4]</sup> However, the focus of early sunscreens was largely on preventing erythema (sunburn), with less emphasis on broad-spectrum (UVA) protection. **Cinoxate**'s activity is confined to the UVB spectrum, with a peak absorption at

approximately 289 nm.[\[2\]](#) Over the decades, as the demand for higher Sun Protection Factors (SPFs) and broad-spectrum protection grew, the limitations of **Cinoxate** became apparent. Its contribution to SPF is minimal, and it is often considered one of the weakest approved sunscreen ingredients.[\[2\]](#) Consequently, its use has dwindled, and it is now rarely found in commercial sunscreen products.

## Physicochemical Properties

**Cinoxate** is a viscous, slightly yellow liquid that is practically insoluble in water but miscible with alcohols, esters, and vegetable oils.[\[1\]](#) Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate	<a href="#">[1]</a>
Synonyms	2-ethoxyethyl p-methoxycinnamate, Giv-Tan F, Phiasol, Sundare	<a href="#">[5]</a>
CAS Number	104-28-9	<a href="#">[1]</a>
Molecular Formula	C14H18O4	<a href="#">[1]</a>
Molar Mass	250.29 g/mol	<a href="#">[1]</a>
Appearance	Slightly yellow viscous liquid	<a href="#">[1]</a>
Solubility	Insoluble in water; miscible with alcohols, esters, and vegetable oils	<a href="#">[1]</a>
UV Absorption Range	270-328 nm	<a href="#">[5]</a>
Peak UV Absorption ( $\lambda_{max}$ )	289 nm	<a href="#">[2]</a>

## Synthesis of Cinoxate

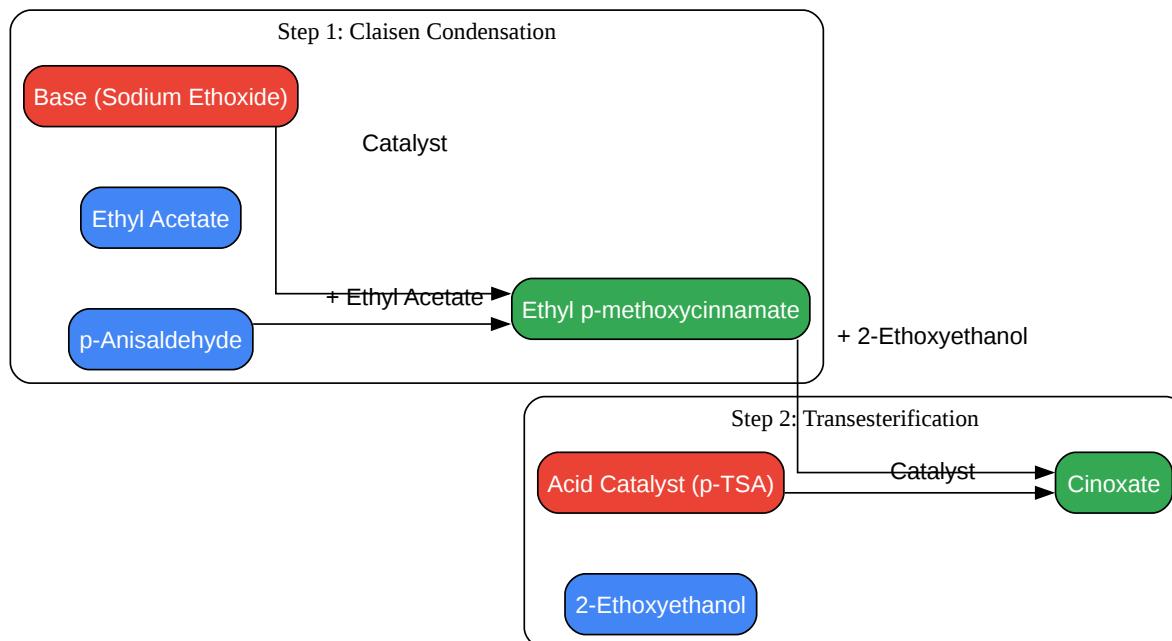
A plausible synthetic route for **Cinoxate** (2-ethoxyethyl p-methoxycinnamate) is via a Claisen condensation reaction followed by transesterification. A detailed, specific protocol for the

industrial synthesis of **Cinoxate** is not readily available in the public domain due to its age and limited current use. However, based on the synthesis of similar cinnamate esters, a general methodology can be described.

## General Synthesis Pathway

The synthesis of **Cinoxate** likely involves a two-step process:

- Step 1: Synthesis of a lower alkyl p-methoxycinnamate. This is typically achieved through a Claisen condensation of p-anisaldehyde with a lower alkyl acetate (e.g., ethyl acetate) in the presence of a base like sodium ethoxide.[6]
- Step 2: Transesterification. The resulting ethyl p-methoxycinnamate is then transesterified with 2-ethoxyethanol in the presence of a catalyst, such as p-toluenesulfonic acid, to yield 2-ethoxyethyl p-methoxycinnamate (**Cinoxate**).[6]



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Figure 1: General Synthesis Pathway for **Cinoxate**.

## Efficacy as a Sunscreen Agent

The primary function of **Cinoxate** in a sunscreen formulation is to absorb UVB radiation. However, its efficacy in this regard is limited.

## UV Absorption Spectrum

**Cinoxate** primarily absorbs radiation in the UVB range, with its peak absorption at approximately 289 nm.<sup>[2]</sup> It offers no significant protection in the UVA range.

Wavelength Range	Absorption
UVC (100-280 nm)	Minimal
UVB (280-320 nm)	Peak at 289 nm
UVA2 (320-340 nm)	Minimal
UVA1 (340-400 nm)	None

## Sun Protection Factor (SPF) Contribution

Numerous studies have demonstrated that **Cinoxate**'s contribution to the SPF of a sunscreen product is minimal. At its maximum approved concentration of 3% in the United States, it typically contributes only 1-2 SPF units.[2]

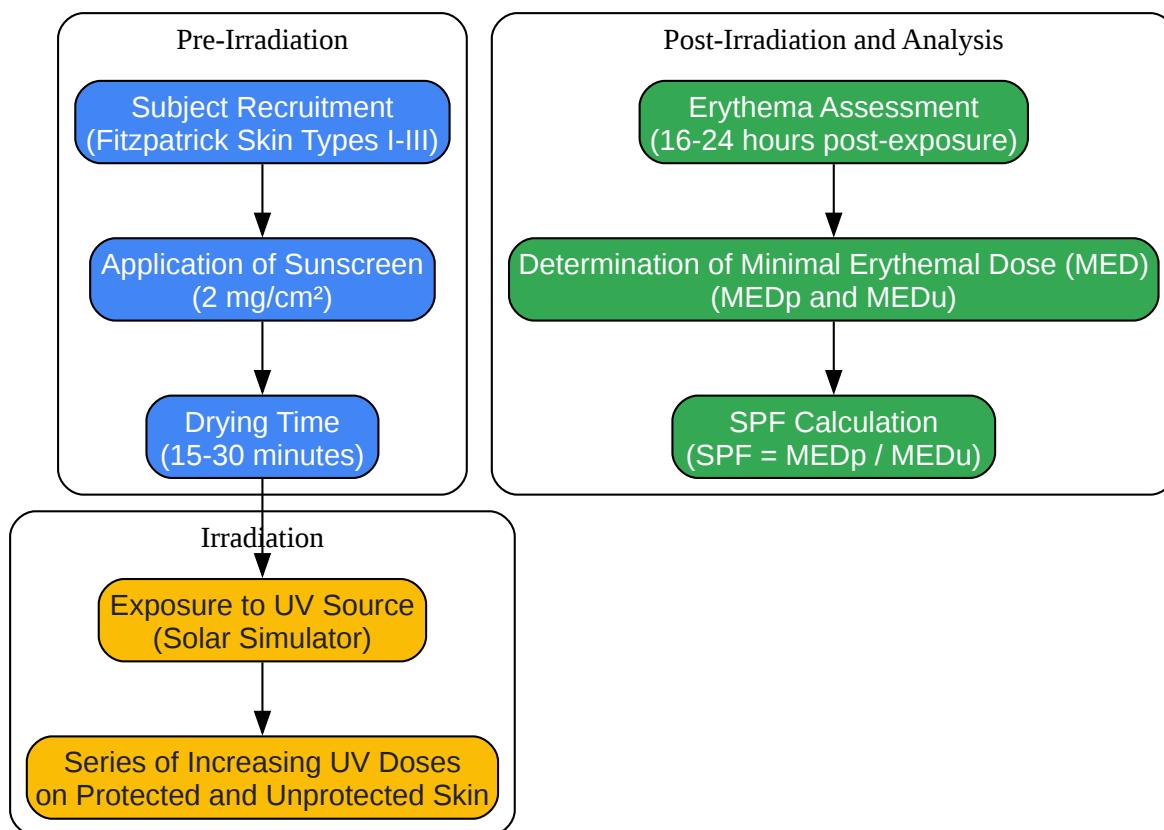
Study Reference (Paraphrased)	Formulation	Cinoxate Concentration	SPF Contribution
FDA Monograph Testing (1999)	Monotherapy	3%	~2.5
Lip Balm Study (1995)	Combination with 7% Padimate O	3%	1-2 SPF units
ChapStick Study (1982)	Monotherapy	2%	~2
Combination Lotion Study (1990)	Combination with 5% Homosalate	3%	Statistically insignificant

## Experimental Protocols

Detailed experimental protocols for the early studies on **Cinoxate** are not readily available. However, the methodologies for key assessments of sunscreen agents are standardized. The following sections describe the general protocols that would have been used to evaluate **Cinoxate**.

## In Vivo Sun Protection Factor (SPF) Determination

The *in vivo* SPF of a sunscreen product is determined by assessing its ability to protect human skin from UV-induced erythema. The COLIPA (now Cosmetics Europe) and FDA methods are widely accepted standards.[7][8]

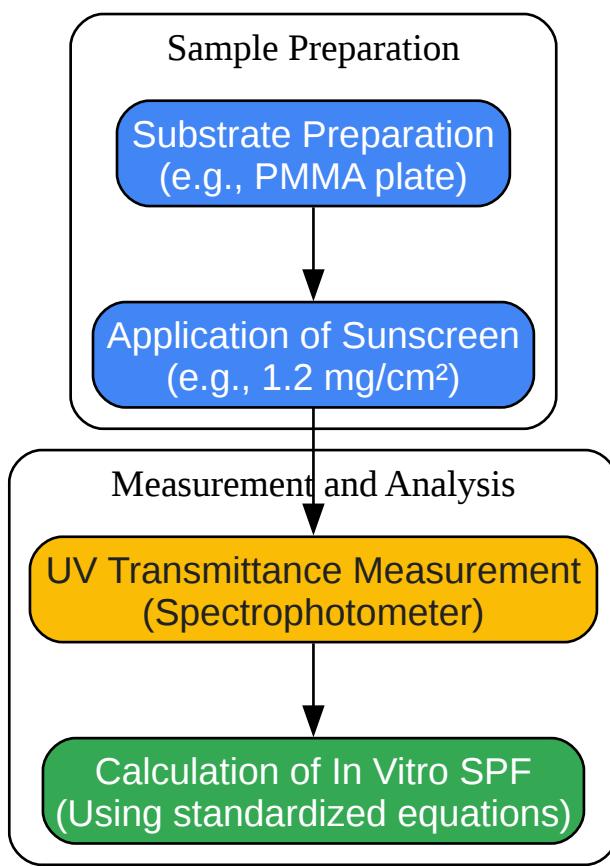


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Figure 2: In Vivo SPF Determination Workflow.

## In Vitro Sun Protection Factor (SPF) Determination

*In vitro* SPF testing provides a more rapid and ethical alternative to *in vivo* testing, particularly for screening purposes. The method typically involves applying a thin film of the sunscreen product to a substrate and measuring the UV transmittance.



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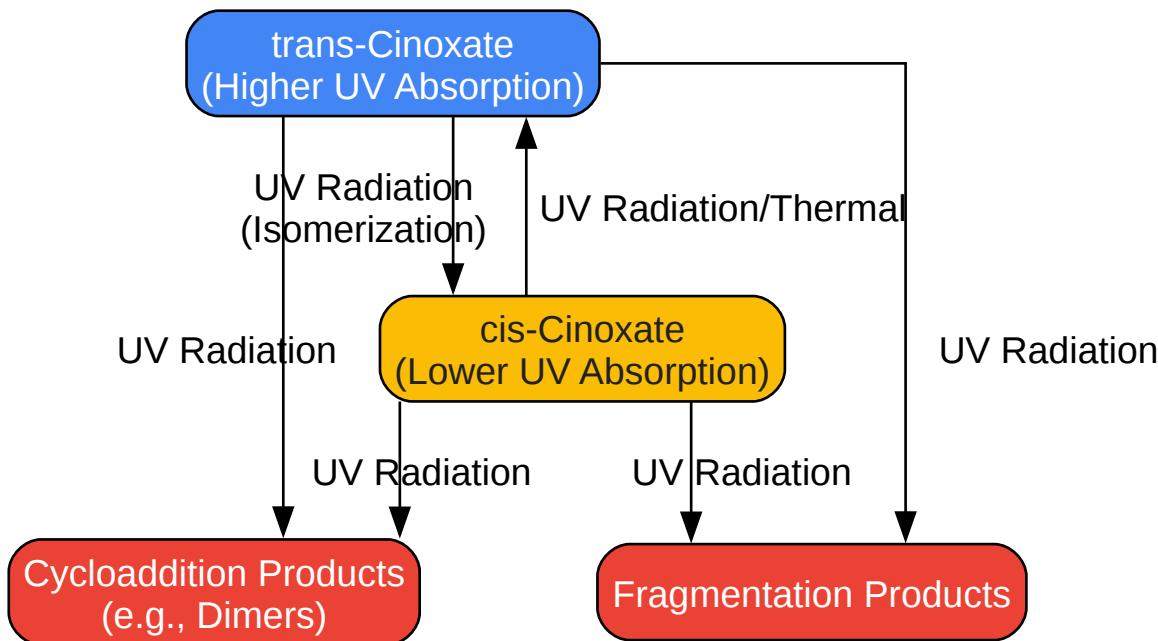
Figure 3: In Vitro SPF Determination Workflow.

## Photochemical Behavior

Like other cinnamate-based UV filters, **Cinoxate** is susceptible to photodegradation upon exposure to UV radiation.<sup>[2]</sup> This can lead to a loss of its protective capacity over time.

## General Photodegradation Pathway of Cinnamates

The primary photochemical reaction for many cinnamates is trans-cis isomerization.<sup>[9]</sup> The cis-isomer generally has a lower molar absorptivity, leading to a decrease in the overall UV protection. Further UV exposure can lead to other degradation pathways, including cycloaddition reactions and fragmentation.<sup>[9][10]</sup>



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Figure 4: General Photodegradation Pathways for Cinnamates.

## Safety and Toxicology

The available safety data for **Cinoxate** is limited, and it has not been subjected to the same level of scrutiny as more modern sunscreen agents.<sup>[2]</sup>

## Skin Irritation and Sensitization

The HRIPT is a standard method for assessing the potential of a substance to cause skin irritation and sensitization.

- Induction Phase: A small amount of the test material is applied to the skin of human volunteers under a patch. This is repeated several times over a few weeks.[11]
- Rest Period: There is a period of no exposure to the test material.[11]
- Challenge Phase: The test material is applied again to a new skin site, and the site is observed for any signs of an allergic reaction.[11]

## Photoallergic Contact Dermatitis

There have been case reports of photoallergic contact dermatitis associated with the use of products containing **Cinoxate**.[\[12\]](#) This is a delayed hypersensitivity reaction that occurs when the skin is exposed to the substance and then to UV radiation.

Photopatch testing is used to diagnose photoallergic contact dermatitis.

- Application: Two sets of patches containing the suspected allergen are applied to the patient's back.[\[13\]](#)
- Irradiation: After a set period, one set of patches is removed, and the area is irradiated with UVA light. The other set remains covered.[\[13\]](#)
- Reading: Both sites are observed for a reaction at specific time points after irradiation.[\[13\]](#)

## Regulatory Status

- United States: Approved by the FDA for use in sunscreen products at concentrations up to 3%.[\[2\]](#) However, the FDA has not classified it as Generally Recognized as Safe and Effective (GRASE) due to insufficient data.
- European Union: Not approved for use in cosmetic products.[\[2\]](#)
- Other Regions: Generally not approved or used.[\[2\]](#)

## Conclusion

**Cinoxate** represents an early chapter in the history of sunscreen development. While it played a role in the initial efforts to protect the skin from the harmful effects of the sun, its limitations in terms of efficacy and the lack of comprehensive modern safety data have led to its obsolescence. This technical guide has provided a detailed overview of the historical research on **Cinoxate**, from its chemical properties and synthesis to its efficacy and safety profile. For researchers and professionals in drug development, the story of **Cinoxate** serves as a valuable case study in the evolution of sunscreen technology and the increasing demand for more effective and thoroughly vetted photoprotective agents.

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